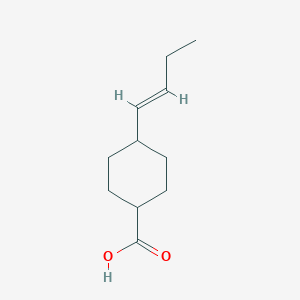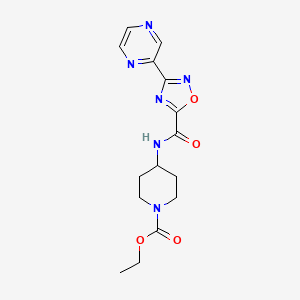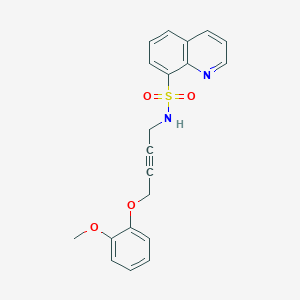
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Molecular Structure Analysis
The molecular structure of this compound would include a quinoline ring, a sulfonamide group, and a methoxyphenoxy group. The quinoline ring system exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions, including nucleophilic and electrophilic substitution reactions . The specific chemical reactions that “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide” would undergo are not specified in the sources I found.科学的研究の応用
Overview
The compound N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide falls under the broader categories of quinoline and sulfonamide derivatives, which have been extensively researched for their diverse biological activities and applications in medicinal chemistry. While direct studies on this specific compound might be limited, insights can be drawn from the scientific research applications of its broader chemical classes: quinoxaline-containing sulfonamides and quinoline derivatives.
Quinoxaline-Containing Sulfonamides
Quinoxaline, a pharmacophore with broad applications in medicine and pharmacology, when combined with sulfonamide groups, shows enhanced therapeutic potential. The bioactivity of quinoxaline sulfonamide derivatives spans across various domains, including antibacterial, antifungal, anti-inflammatory, antitumor, and anticancer activities. These compounds are being investigated for their potential as lead compounds in the development of new therapeutic agents against a wide variety of diseases (Ali Irfan et al., 2021).
Quinoline and Its Derivatives
Quinoline derivatives, including those with sulfonamide linkages, have been recognized for their anticorrosive properties and potential applications in protecting metals from corrosion. The electron-rich nature of quinoline derivatives, especially those with polar substituents, allows for the formation of stable chelating complexes with metal surfaces, suggesting industrial applications beyond their biomedical significance (C. Verma et al., 2020).
Therapeutic Applications
Sulfonamide derivatives exhibit a range of pharmacological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. N-Sulfonylamino azinones, for instance, have attracted attention for their diuretic, antihypertensive, and anticancer properties, highlighting the potential of sulfonamide-based compounds in treating various conditions (G. Elgemeie et al., 2019).
作用機序
The mechanism of action of quinoline derivatives can vary widely depending on the specific compound and its intended use. Quinoline derivatives have been found to have various bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . The specific mechanism of action for “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide” is not specified in the sources I found.
特性
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-17-10-2-3-11-18(17)26-15-5-4-14-22-27(23,24)19-12-6-8-16-9-7-13-21-20(16)19/h2-3,6-13,22H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKUEBJGOFFZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

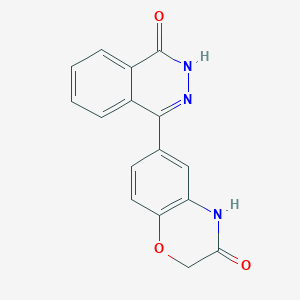


![N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999639.png)
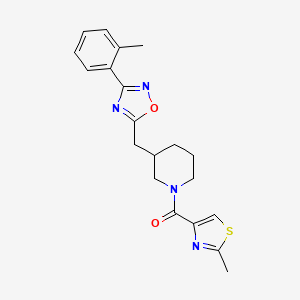
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2999643.png)
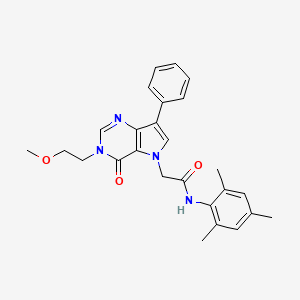
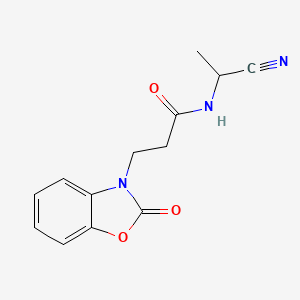
![8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2999646.png)
